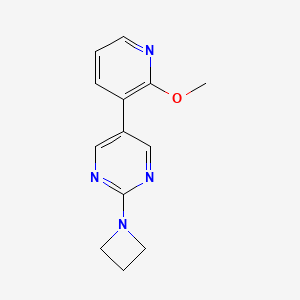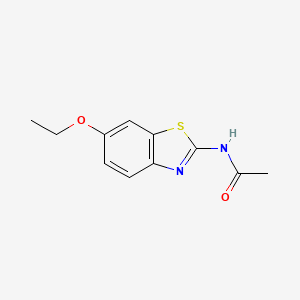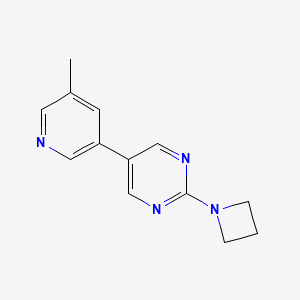
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine (2-AZP) is an organic compound with a structure consisting of a five-membered azetidine ring fused to a pyrimidine ring. It is a heterocyclic compound that has a variety of applications in medicinal and synthetic chemistry. 2-AZP has been studied extensively in recent years due to its potential use in pharmaceuticals, agrochemicals, and other industrial applications.
科学的研究の応用
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been studied extensively in recent years due to its potential use in pharmaceuticals, agrochemicals, and other industrial applications. In particular, it has been used in the synthesis of novel drugs for the treatment of cancer, diabetes, and other diseases. In addition, 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been used in the synthesis of agrochemicals, such as insecticides and herbicides.
作用機序
The mechanism of action of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine is not yet fully understood. However, it is believed to be involved in the binding of DNA and RNA molecules, which is believed to be responsible for its biological activity. Additionally, it is believed to be involved in the regulation of gene expression, which is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the expression of certain genes associated with cancer progression. Additionally, 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the expression of genes associated with inflammation.
実験室実験の利点と制限
The main advantage of using 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine in lab experiments is its ability to bind to DNA and RNA molecules, which allows for the study of gene expression and the regulation of gene expression. Additionally, it is relatively easy to synthesize and is widely available. The main limitation of using 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine in lab experiments is its potential toxicity, which can be an issue when using high concentrations of the compound.
将来の方向性
The future of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine research is promising, with potential applications in the fields of medicinal and synthetic chemistry. Possible future directions include the development of novel drugs for the treatment of cancer and other diseases, as well as the development of agrochemicals and other industrial applications. Additionally, further research into the mechanism of action of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine may lead to a better understanding of its potential therapeutic effects. Furthermore, further research into the biochemical and physiological effects of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine may lead to the development of new treatments for various diseases. Finally, further research into the synthesis of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine may lead to improved methods for the production of the compound.
合成法
The most common method for synthesizing 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine is the reaction of 2-amino-pyrimidine with an alkyl halide, such as bromoethane. This reaction produces an intermediate, which is then treated with a base to form the desired product. Other methods of synthesis include the reaction of an alkyl halide with an aldehyde, and the reaction of an alkyl halide with an amine.
特性
IUPAC Name |
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-18-12-11(4-2-5-14-12)10-8-15-13(16-9-10)17-6-3-7-17/h2,4-5,8-9H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFDSRHAUGSVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CN=C(N=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indole](/img/structure/B6441179.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6441184.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6441192.png)
![3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6441213.png)
![N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B6441225.png)
![4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6441233.png)
![3-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6441240.png)
![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B6441243.png)

![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)
![6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine](/img/structure/B6441265.png)

![6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441282.png)